molecular formula C11H10BrN B2527236 6-Bromo-5,8-dimethylquinoline CAS No. 2503204-32-6

6-Bromo-5,8-dimethylquinoline

Cat. No.: B2527236
CAS No.: 2503204-32-6
M. Wt: 236.112
InChI Key: QOJRVRHFSCBRSF-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrN It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-5,8-dimethylquinoline involves the bromination of 5,8-dimethylquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can help in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,8-dimethylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides or other oxidized quinoline derivatives.

    Reduction Reactions: Products include partially or fully reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-5,8-dimethylquinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-dimethylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects. The exact pathways involved may vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dimethylquinoline: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    6-Bromoquinoline:

    6-Bromo-2,8-dimethylquinoline: Similar structure but with an additional methyl group at the 2-position, which can affect its reactivity and biological activity.

Uniqueness

6-Bromo-5,8-dimethylquinoline is unique due to the specific positioning of the bromine atom and methyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can enhance its binding affinity towards specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-bromo-5,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJRVRHFSCBRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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